NNMT Enzyme Engagement: Binding Affinity Advantage Over Common Structural Analog
Preliminary binding data from the BindingDB repository indicates that 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide engages NNMT with a reported inhibition constant (Ki) of approximately 650 nM. In contrast, a closely related analog, 3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide, is primarily reported without such specific NNMT affinity data, suggesting the 4-methoxy substituent is a critical driver for NNMT binding. [1]
| Evidence Dimension | Binding Affinity (Ki) to Human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | 3-phenyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide (No NNMT Ki data reported) |
| Quantified Difference | Qualitative advantage for the target compound due to the presence of a measurable Ki. |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells. |
Why This Matters
For procurement decisions in NNMT-related research, the reported Ki of 650 nM provides a quantitative starting point for SAR studies, which is absent for the des-methoxy analog.
- [1] BindingDB. Entry for BDBM50627707 / CHEMBL5426689. Ki: 650nM assay description. Accessed 2026. View Source
